molecular formula C8H7BN2O2S B14094623 (5-(Pyrazin-2-yl)thiophen-2-yl)boronic acid

(5-(Pyrazin-2-yl)thiophen-2-yl)boronic acid

Cat. No.: B14094623
M. Wt: 206.03 g/mol
InChI Key: BHSRSNMFDGLCMY-UHFFFAOYSA-N
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Description

(5-(Pyrazin-2-yl)thiophen-2-yl)boronic acid is a heterocyclic compound that features both pyrazine and thiophene rings, connected through a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyrazin-2-yl)thiophen-2-yl)boronic acid typically involves Suzuki-Miyaura cross-coupling reactions. One common method starts with the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4), to form an intermediate compound. This intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of Suzuki-Miyaura coupling can be scaled up for industrial applications. This involves using palladium catalysts and appropriate ligands to facilitate the coupling reaction under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyrazin-2-yl)thiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is known for forming carbon-carbon bonds between boronic acids and halides or pseudohalides.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), and solvents (e.g., toluene, ethanol).

    Conditions: Typically, the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).

Major Products

The major products of these reactions are typically biaryl compounds, where the boronic acid group of this compound couples with an aryl halide to form a new carbon-carbon bond .

Scientific Research Applications

(5-(Pyrazin-2-yl)thiophen-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for (5-(Pyrazin-2-yl)thiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Pyrazin-2-yl)thiophen-2-yl)boronic acid is unique due to the presence of both pyrazine and thiophene rings, which can impart distinct electronic properties to the resulting compounds. This makes it particularly valuable in the synthesis of materials with specific electronic or optical characteristics .

Properties

Molecular Formula

C8H7BN2O2S

Molecular Weight

206.03 g/mol

IUPAC Name

(5-pyrazin-2-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C8H7BN2O2S/c12-9(13)8-2-1-7(14-8)6-5-10-3-4-11-6/h1-5,12-13H

InChI Key

BHSRSNMFDGLCMY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)C2=NC=CN=C2)(O)O

Origin of Product

United States

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